molecular formula C18H20F3NO B1588354 N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine CAS No. 56225-81-1

N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine

Cat. No. B1588354
CAS RN: 56225-81-1
M. Wt: 323.4 g/mol
InChI Key: QUFZVVNFYXEIAK-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine” is a compound with the CAS Number: 885101-12-2 . It is a phenoxyphenyl diamine-based histamine H3 antagonist with serotonin reuptake inhibitor activity .


Molecular Structure Analysis

The molecular structure of this compound consists of a trifluoromethyl group attached to a phenyl ring, which is connected via an oxygen atom to a propyl chain. This propyl chain is substituted with a dimethylamino group and another phenyl ring .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 359.82 . More specific physical and chemical properties such as density, boiling point, and others are not provided in the search results .

Scientific Research Applications

Chemical Properties and Synthesis

N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine has been a subject of interest in chemical research due to its unique properties and potential applications. The compound has been explored in various studies focusing on its synthesis and chemical behavior. For instance, O’Brien, Phillips, and Towers (2002) demonstrated a method to generate a range of N,N-dimethyl-3-aryloxy-3-aryl-1-propanamines, highlighting the chemical versatility of such compounds (O’Brien, Phillips, & Towers, 2002).

Spectroscopic Analysis

Renuga, Karthikesan, and Muthu (2014) conducted an in-depth spectroscopic analysis of a similar compound, providing insights into its vibrational frequencies and electron density changes. Their study offers valuable information for understanding the molecular structure and properties of such compounds (Renuga, Karthikesan, & Muthu, 2014).

Electropolymerization Potential

Bıyıklıoğlu and Alp (2017) explored the electropolymerization studies of compounds with structural similarities, indicating potential applications in material science and engineering. Their research sheds light on the aggregation behavior and electrochemical properties of these compounds (Bıyıklıoğlu & Alp, 2017).

Applications in Material Science

Chung, Tzu, and Hsiao (2006) investigated the use of a related trifluoromethyl-substituted compound in the synthesis of fluorinated polyimides. Their research points to applications in developing materials with specific thermal and electrical properties, highlighting the potential of such compounds in advanced material applications (Chung, Tzu, & Hsiao, 2006).

Antimicrobial and Antifungal Applications

Research has also been conducted on the antimicrobial and antifungal applications of derivatives of N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine. Jafarov et al. (2019) synthesized aminomethoxy derivatives and found them to be effective antimicrobial agents, suggesting potential use in medical applications (Jafarov et al., 2019).

Safety And Hazards

This compound may be harmful if swallowed and could cause serious damage to eyes . It’s also potentially irritating to the skin .

properties

IUPAC Name

N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO/c1-22(2)13-12-17(14-6-4-3-5-7-14)23-16-10-8-15(9-11-16)18(19,20)21/h3-11,17H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFZVVNFYXEIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433310
Record name N,N-Dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine

CAS RN

56225-81-1
Record name N,N-Dimethyl-γ-[4-(trifluoromethyl)phenoxy]benzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56225-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanamine, N,N-dimethyl-γ-[4-(trifluoromethyl)phenoxy]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JZ Chan - 2020 - search.proquest.com
This dissertation describes the development of cooperative catalyst systems for the functionalization of monocarbonyl compounds and stereoselective transformations of α-C–H bonds …
Number of citations: 2 search.proquest.com

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